molecular formula C8H13ClN2O B2866414 [5-(cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine hydrochloride CAS No. 2344680-47-1

[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine hydrochloride

Cat. No.: B2866414
CAS No.: 2344680-47-1
M. Wt: 188.66
InChI Key: WFIWTSGUCYNQNW-UHFFFAOYSA-N
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Description

[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine hydrochloride is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclopropylmethylamine with a suitable oxazole precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical assays.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [5-(cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Similar Compounds

  • [5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol
  • [5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methylamine
  • [5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methyl chloride

Uniqueness

Compared to similar compounds, [5-(cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine hydrochloride has unique properties due to the presence of the hydrochloride group. This group can enhance the compound’s solubility and stability, making it more suitable for certain applications in research and industry.

Properties

IUPAC Name

[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c9-5-7-4-8(11-10-7)3-6-1-2-6;/h4,6H,1-3,5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIWTSGUCYNQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC(=NO2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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